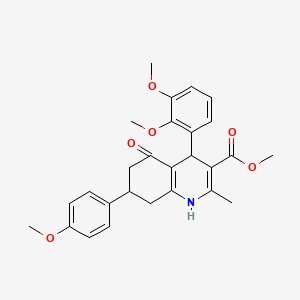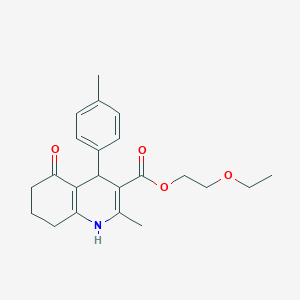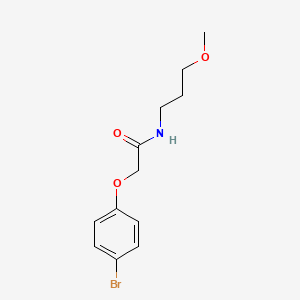![molecular formula C22H14Br2N2O2 B5143561 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid](/img/structure/B5143561.png)
4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid, also known as BI-1, is a small molecule compound that has been extensively studied in the field of biomedical research. This compound has been shown to exhibit a wide range of biological activities, including anti-apoptotic, anti-inflammatory, and anti-oxidative properties. In
Wirkmechanismus
The exact mechanism of action of 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid is not fully understood. However, it has been shown to interact with a variety of proteins and signaling pathways involved in cell survival and death. 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been shown to inhibit the activity of the pro-apoptotic protein Bax and activate the anti-apoptotic protein Bcl-2. Additionally, 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been shown to regulate calcium homeostasis and prevent calcium-induced cell death.
Biochemical and Physiological Effects
4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been shown to exhibit a wide range of biochemical and physiological effects. In vitro studies have shown that 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid can inhibit cell proliferation and induce apoptosis in cancer cells. Additionally, 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been shown to protect neurons from oxidative stress and prevent neuronal death. In vivo studies have shown that 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid can protect the heart from ischemia-reperfusion injury and improve cardiac function.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid in lab experiments is its ability to exhibit a wide range of biological activities. Additionally, 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid is relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid in lab experiments is its potential toxicity at high concentrations. Therefore, careful dose-response studies are necessary to determine the optimal concentration of 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid for a given experiment.
Zukünftige Richtungen
There are several future directions for the study of 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid. One area of research is the development of 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid-based therapeutics for the treatment of cancer, neurodegenerative diseases, and cardiovascular diseases. Additionally, further studies are needed to fully understand the mechanism of action of 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid and its interactions with other proteins and signaling pathways. Finally, the development of new synthesis methods for 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid and its analogs may lead to the discovery of more potent and selective compounds with therapeutic potential.
Synthesemethoden
4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid can be synthesized using a variety of methods. One of the most commonly used methods involves the reaction of 4-(4-bromophenyl)-1H-imidazole-2-carbaldehyde with 4,5-bis(4-bromophenyl)-2-(trifluoromethyl)-1H-imidazole in the presence of a base such as potassium carbonate. The resulting product is then treated with a strong acid to yield 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid.
Wissenschaftliche Forschungsanwendungen
4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been extensively studied for its potential therapeutic applications in a variety of diseases, including cancer, neurodegenerative diseases, and cardiovascular diseases. In cancer research, 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been shown to inhibit cell proliferation and induce apoptosis in cancer cells. In neurodegenerative disease research, 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been shown to protect neurons from oxidative stress and prevent neuronal death. In cardiovascular disease research, 4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid has been shown to protect the heart from ischemia-reperfusion injury and improve cardiac function.
Eigenschaften
IUPAC Name |
4-[4,5-bis(4-bromophenyl)-1H-imidazol-2-yl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14Br2N2O2/c23-17-9-5-13(6-10-17)19-20(14-7-11-18(24)12-8-14)26-21(25-19)15-1-3-16(4-2-15)22(27)28/h1-12H,(H,25,26)(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYMCIOQZZRFBL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NC(=C(N2)C3=CC=C(C=C3)Br)C4=CC=C(C=C4)Br)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14Br2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Sdccgsbi-0087795.P001 | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(3,5-dimethyl-4-isoxazolyl)methoxy]-N-(3-methoxyphenyl)benzamide](/img/structure/B5143480.png)
![N-{1-[1-(3-chloro-4-fluorobenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5143487.png)

![N-(4-{N-[(3-chloro-6-methoxy-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B5143493.png)
![[(1-{1-[(8-chloro-2-quinolinyl)methyl]-4-piperidinyl}-1H-1,2,3-triazol-4-yl)methyl]methylamine bis(trifluoroacetate)](/img/structure/B5143495.png)
![1-[(4-methoxyphenoxy)acetyl]-4-[4-(methylthio)benzyl]piperazine oxalate](/img/structure/B5143522.png)
![2-[4-(3-methylcyclopentyl)-1-piperazinyl]ethanol](/img/structure/B5143524.png)
![5-[3-bromo-4-(dimethylamino)benzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5143525.png)
![2-(2,4-dioxo-5-{[1-(2-propyn-1-yl)-1H-indol-3-yl]methylene}-1,3-thiazolidin-3-yl)-N-(4-methylphenyl)acetamide](/img/structure/B5143530.png)
![N-[3-(1H-pyrazol-1-yl)benzyl]-2-(1-pyrrolidinyl)-5,6,7,8-tetrahydro-4-quinazolinecarboxamide](/img/structure/B5143544.png)
![3-(methylthio)-6-(2-pyridinyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B5143545.png)
![3-isopropyl-9-methyl-8,9,10,11-tetrahydro[1]benzothieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B5143549.png)

